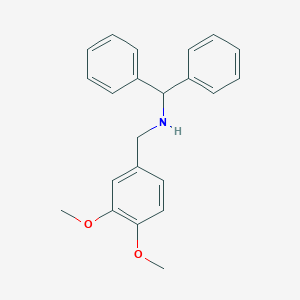

![molecular formula C18H30N2O2 B259398 N-butyl-N-[1-(2-methoxyphenoxy)-2-(1-piperidinyl)ethyl]amine](/img/structure/B259398.png)

N-butyl-N-[1-(2-methoxyphenoxy)-2-(1-piperidinyl)ethyl]amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-butyl-N-[1-(2-methoxyphenoxy)-2-(1-piperidinyl)ethyl]amine, also known as Bupivacaine, is a local anesthetic drug that is used in various medical procedures to numb a specific area of the body. Bupivacaine was first synthesized in 1957, and since then, it has been widely used in clinical practice due to its long-lasting and potent anesthetic effects.

Mechanism of Action

N-butyl-N-[1-(2-methoxyphenoxy)-2-(1-piperidinyl)ethyl]amine works by blocking the sodium channels in nerve cells, preventing the transmission of pain signals to the brain. It also inhibits the release of neurotransmitters, such as norepinephrine and dopamine, which are involved in pain perception.

Biochemical and Physiological Effects:

N-butyl-N-[1-(2-methoxyphenoxy)-2-(1-piperidinyl)ethyl]amine has several biochemical and physiological effects. It lowers the threshold for electrical stimulation in nerve cells, resulting in a reduction in nerve conduction velocity. N-butyl-N-[1-(2-methoxyphenoxy)-2-(1-piperidinyl)ethyl]amine also affects the release of calcium ions from the sarcoplasmic reticulum, leading to muscle relaxation.

Advantages and Limitations for Lab Experiments

N-butyl-N-[1-(2-methoxyphenoxy)-2-(1-piperidinyl)ethyl]amine has several advantages for lab experiments, including its long-lasting anesthetic effects and its potency. However, its use can be limited by its potential toxicity, particularly in high doses.

Future Directions

There are several future directions for the study of N-butyl-N-[1-(2-methoxyphenoxy)-2-(1-piperidinyl)ethyl]amine. One area of research is the development of new formulations of the drug that can improve its efficacy and reduce its toxicity. Another area of research is the investigation of N-butyl-N-[1-(2-methoxyphenoxy)-2-(1-piperidinyl)ethyl]amine's potential use in treating other medical conditions, such as neuropathic pain and cardiac arrhythmias. Additionally, further studies are needed to better understand the mechanisms of action of N-butyl-N-[1-(2-methoxyphenoxy)-2-(1-piperidinyl)ethyl]amine and its effects on the nervous system and other physiological processes.

In conclusion, N-butyl-N-[1-(2-methoxyphenoxy)-2-(1-piperidinyl)ethyl]amine is a local anesthetic drug that has been widely used in clinical practice for its long-lasting and potent anesthetic effects. It has several biochemical and physiological effects, and its mechanism of action involves the blocking of sodium channels in nerve cells. N-butyl-N-[1-(2-methoxyphenoxy)-2-(1-piperidinyl)ethyl]amine has been extensively studied in scientific research, and there are several future directions for its study.

Synthesis Methods

N-butyl-N-[1-(2-methoxyphenoxy)-2-(1-piperidinyl)ethyl]amine can be synthesized through several methods, including the reaction of 2,6-dimethylaniline with butyl chloroformate, followed by the reaction with 2-methoxyphenol and piperidine. Another method involves the reaction of 2,6-dimethylaniline with 1-(2-methoxyphenoxy)-2-(1-piperidinyl)ethanol, followed by the reaction with butyl chloroformate.

Scientific Research Applications

N-butyl-N-[1-(2-methoxyphenoxy)-2-(1-piperidinyl)ethyl]amine has been extensively studied in scientific research for its anesthetic effects. It is commonly used in surgical procedures, dental procedures, and obstetrics. N-butyl-N-[1-(2-methoxyphenoxy)-2-(1-piperidinyl)ethyl]amine is also used in pain management for chronic pain conditions such as cancer and neuropathic pain. Additionally, N-butyl-N-[1-(2-methoxyphenoxy)-2-(1-piperidinyl)ethyl]amine has been studied for its potential use in treating cardiac arrhythmias.

properties

Product Name |

N-butyl-N-[1-(2-methoxyphenoxy)-2-(1-piperidinyl)ethyl]amine |

|---|---|

Molecular Formula |

C18H30N2O2 |

Molecular Weight |

306.4 g/mol |

IUPAC Name |

N-[1-(2-methoxyphenoxy)-2-piperidin-1-ylethyl]butan-1-amine |

InChI |

InChI=1S/C18H30N2O2/c1-3-4-12-19-18(15-20-13-8-5-9-14-20)22-17-11-7-6-10-16(17)21-2/h6-7,10-11,18-19H,3-5,8-9,12-15H2,1-2H3 |

InChI Key |

XGVSPFYWCCLYBO-UHFFFAOYSA-N |

SMILES |

CCCCNC(CN1CCCCC1)OC2=CC=CC=C2OC |

Canonical SMILES |

CCCCNC(CN1CCCCC1)OC2=CC=CC=C2OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Fluorophenyl)methylazaniumyl]propanoate](/img/structure/B259321.png)

![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-(3-methoxypropyl)amine](/img/structure/B259366.png)

![5-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-pentanol](/img/structure/B259367.png)

![N-[2-(benzyloxy)-3-ethoxybenzyl]-N-(4-piperidinylmethyl)amine](/img/structure/B259369.png)

![N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-1H-tetrazol-5-amine](/img/structure/B259370.png)

![N-[3-(dimethylamino)propyl]-N-[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B259371.png)

![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine](/img/structure/B259375.png)

![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-[3-(dimethylamino)propyl]amine](/img/structure/B259376.png)

![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-ethylamine](/img/structure/B259377.png)

![N-{4-[(2-chlorobenzyl)oxy]benzyl}propan-1-amine](/img/structure/B259378.png)